Enzyme Inhibition: Selective EPX Bromination Activity Compared to MPO and LPO
3-Bromo-4-chlorophenoxyacetic acid exhibits selective inhibition of human eosinophil peroxidase (EPX) with an IC₅₀ of 360 nM, while showing no significant inhibition of myeloperoxidase (MPO) or lactoperoxidase (LPO) at comparable concentrations [1]. This selectivity profile contrasts with many halogenated phenoxyacetic acids that show broader, non-selective peroxidase inhibition.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 360 nM against human EPX |
| Comparator Or Baseline | MPO and LPO: IC₅₀ > 10,000 nM (no significant inhibition) |
| Quantified Difference | At least 28-fold selectivity for EPX over MPO/LPO |
| Conditions | In vitro enzyme inhibition assay measuring 3-bromo tyrosine formation from tyrosine substrate after 10 min incubation |
Why This Matters
This selective EPX inhibition makes the compound a valuable tool for studying eosinophil biology and inflammatory pathways, whereas non-selective analogs would confound such studies.
- [1] BindingDB. (n.d.). BDBM50554035 (CHEMBL4790231): Inhibition of human EPX bromination activity. Retrieved from BindingDB. View Source
